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Compound of Interest |

Compound Name: 2-Nitromesitylene
CAS No.: 603-71-4
Cat. No.: B1583763
- 7

Focus: 2-Nitromesitylene (Mono) vs. 2,4-
Dinitromesitylene (Di)[1]
Executive Summary & Structural Logic

The nitration of mesitylene is governed by the "Mesityl Effect"—extreme steric hindrance
provided by the two ortho-methyl groups flanking the nitro group.[2] This steric crowding forces
the nitro group out of planarity with the benzene ring, decoupling the

-system and altering reactivity compared to standard nitroaromatics (like nitrobenzene or
nitrotoluene).[2]

e 2-Nitromesitylene: The primary kinetic product.[1][2] Used as a precursor for sterically
hindered anilines (Mesidine) and specialized ligands.

e 2,4-Dinitromesitylene: The thermodynamic over-nitration product. Often considered an
impurity in fine chemical synthesis but valuable in energetics and explosives chemistry.[2]

Structural Isomerism Visualization

The following diagram illustrates the reaction pathway and the symmetry that makes "4-nitro"
identical to "2-nitro" in the mono-substitution step, but distinct in the di-substitution step.
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Caption: Reaction pathway showing the equivalence of 2- and 4- positions in the mono-
nitration step and the progression to the di-nitro species.

Comparative Performance Data

The following table contrasts the physicochemical properties of the Mono- and Di- derivatives.
The "Steric Twist" is a critical parameter affecting UV absorption and reduction potential.[2]
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2-Nitromesitylene

2,4-

Significance in

Feature Dinitromesitylene
(Mono) . R&D
(Di)
CAS Number 603-71-4 603-72-5 Identification
. Stoichiometry

Molecular Weight 165.19 g/mol 210.19 g/mol )
calculations
Purification via

Melting Point 44 °C 86-88 °C fractional

crystallization

Nitro Group Twist

~66° (Out of plane)

>70° (Highly distorted)

Steric Inhibition of
Resonance: The nitro
group cannot
conjugate with the
ring, reducing
electronic withdrawal
effects.[1]

Reduction Potential

More negative (Harder

to reduce)

Less negative (Easier

to reduce)

The twisted nitro
group is electronically
decoupled, making
catalytic
hydrogenation slower
than planar

nitroarenes.

Solubility (EtOH)

High

Moderate

Separation basis
during

recrystallization.[1]

Reactivity

Susceptible to

benzylic oxidation

Resistant to further

electrophilic attack

Mono-species can be
oxidized to carboxylic
acids; Di-species is
deactivated.[1]

Mechanism: Steric Inhibition of Resonance
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In standard nitrobenzene, the nitro group is coplanar with the ring, allowing resonance
stabilization.[2] In 2-Nitromesitylene, the bulky ortho-methyl groups clash with the oxygens of

the nitro group.[2]
Consequence for Drug Design:

» Reduced Basicity of Anilines: When 2-nitromesitylene is reduced to Mesidine (2,4,6-
trimethylaniline), the amino group is also twisted. This makes Mesidine a weaker base and a
weaker nucleophile than typical anilines, which is useful for creating hydrolytically stable
amides (e.g., in local anesthetics like Lidocaine analogues).

o UV/Vis Shift: The loss of conjugation causes a hypsochromic shift (blue shift) in the
absorption spectrum compared to planar isomers.[2]
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Caption: Visualizing the 'Mesityl Effect’ where ortho-methyls force the nitro group out of

planarity.
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Experimental Protocols

To ensure scientific integrity, the following protocols distinguish between generating the Mono-
product (2-Nitromesitylene) and the Di-product.

Protocol A: Selective Mono-Nitration (Targeting 2-
Nitromesitylene)

Goal: Maximize Mono-yield, minimize Di-impurity.[1]
Reagents:

¢ Mesitylene (1.0 eq)[1][3]

 Nitric Acid (HNOs, 70%, 1.05 eq)

o Acetic Anhydride (Solvent/Dehydrating agent)[1]

Methodology:

Setup: Equip a 3-neck flask with a thermometer, addition funnel, and magnetic stirrer.

e Solvent System: Dissolve Mesitylene in Acetic Anhydride at 0°C. Rationale: Acetic anhydride
generates the active nitrating species (acetyl nitrate) which is milder than nitronium
tetrafluoroborate, improving selectivity.[2]

» Addition: Add HNOs dropwise, maintaining internal temperature below 10°C.
o Critical Control Point: Exceeding 20°C promotes di-nitration.[1]
e Quench: Pour mixture onto crushed ice.

 Purification: The product precipitates as a yellow solid (or oil that solidifies).[2] Recrystallize
from Methanol.

o Note: 2,4-Dinitromesitylene is less soluble in cold methanol and may crystallize out first if
present; filter it off to leave the pure Mono-product in the filtrate.[2]
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Protocol B: Synthesis of 2,4-Dinitromesitylene

Goal: Force di-substitution.[1]

Reagents:

¢ Mesitylene (1.0 eq)[1][3]

e Fuming Nitric Acid (90%+, Excess)[3][4]
o Sulfuric Acid (H2SOa, Catalyst)

Methodology:

Mixed Acid Preparation: Prepare a standard nitrating mixture (H2SO4/HNOs 1:1 v/v) at 0°C.
o Addition: Add Mesitylene slowly.

e Heating: Unlike the Mono-protocol, allow the reaction to warm to room temperature or heat
gently to 50°C for 1 hour.

« |solation: Pour onto ice. The crude product will contain significant amounts of the dinitro
compound.[2]

 Purification: Recrystallize from Ethanol. The dinitro compound has a significantly higher
melting point (86°C) than the mono (44°C), making separation straightforward.[2]

References & Authority

The following references support the mechanistic claims regarding steric inhibition and
synthetic protocols.

e Powell, G., & Johnson, F. R. (1943). Nitromesitylene.[3][5][6][7][8] Organic Syntheses, Coll.
Vol. 2, p.449.

o Source:[1]

o Relevance: Definitive protocol for mono-nitration.[1]
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o Trotter, J. (1959). The Crystal Structure of Nitromesitylene. Acta Crystallographica, 12(8),
605-606.[1]

o Source:[1]

o Relevance: Crystallographic proof of the 66° nitro-group twist (Steric Inhibition).[7]
e ChemGuide. (n.d.). The Nitration of Methylbenzene and related arenes.

o Source:[1]

o Relevance: General mechanism of electrophilic aromatic substitution in methylated
benzenes.

« Fittig, R., & Storer, F. H. (1868). Ueber das Mesitylen. Annalen der Chemie und Pharmacie.

o Relevance: Historical grounding of the mesitylene nitration series.[2][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 9. Organic Syntheses Procedure [orgsyn.org]

e To cite this document: BenchChem. [Technical Guide: Comparative Analysis of
Nitromesitylene Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583763#comparison-of-2-nitromesitylene-and-4-
nitromesitylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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